molecular formula C10H10BrClO4S B1425824 Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate CAS No. 1498463-61-8

Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate

Cat. No.: B1425824
CAS No.: 1498463-61-8
M. Wt: 341.61 g/mol
InChI Key: GNIMCQYKRSWDOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate is an organic compound with a complex structure that includes bromine, chlorine, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-methylbenzoic acid, followed by chlorosulfonation. The esterification of the resulting acid chloride with ethanol yields the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, leading to a wide range of derivatives.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol under specific conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Scientific Research Applications

Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and sulfonyl groups, which activate the aromatic ring towards nucleophilic attack. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-5-(chlorosulfonyl)benzoate
  • Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate

Uniqueness

Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate is unique due to the presence of both bromine and sulfonyl groups, which confer distinct reactivity patterns compared to similar compounds. The methyl group also influences the compound’s steric and electronic properties, making it a valuable intermediate in various synthetic applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 3-bromo-5-chlorosulfonyl-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO4S/c1-3-16-10(13)8-4-7(17(12,14)15)5-9(11)6(8)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIMCQYKRSWDOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)S(=O)(=O)Cl)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate
Reactant of Route 3
Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate
Reactant of Route 4
Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.